molecular formula C20H18N2O5S2 B12149132 N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide

N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide

Cat. No.: B12149132
M. Wt: 430.5 g/mol
InChI Key: SDXNASRVUWDAJP-YVLHZVERSA-N
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Description

N-[(5Z)-5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide is a rhodanine derivative characterized by a thiazolidinone core substituted with a 4-ethoxy-3-methoxybenzylidene group at the 5-position and a 3-hydroxybenzamide moiety at the 3-position. Rhodanine derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities.

Properties

Molecular Formula

C20H18N2O5S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-hydroxybenzamide

InChI

InChI=1S/C20H18N2O5S2/c1-3-27-15-8-7-12(9-16(15)26-2)10-17-19(25)22(20(28)29-17)21-18(24)13-5-4-6-14(23)11-13/h4-11,23H,3H2,1-2H3,(H,21,24)/b17-10-

InChI Key

SDXNASRVUWDAJP-YVLHZVERSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O)OC

Origin of Product

United States

Preparation Methods

Stepwise Formation of the Thiazolidinone Ring

In a representative procedure:

  • 3-Amino-2-thioxothiazolidin-4-one is prepared by reacting thiourea with chloroacetyl chloride in anhydrous ethanol under reflux (78–82°C, 4–6 hours).

  • The intermediate is then alkylated at the 3-position using 3-hydroxybenzoyl chloride in the presence of triethylamine (TEA) as a base, yielding the 3-(3-hydroxybenzoyl)thiazolidinone precursor.

Key Reaction Parameters

ParameterConditionYield (%)Source
SolventAnhydrous ethanol85–90
Temperature78–82°C
CatalystTriethylamine (TEA)

Preparation of 4-Ethoxy-3-Methoxybenzaldehyde

The 4-ethoxy-3-methoxybenzaldehyde fragment is synthesized through sequential etherification and oxidation steps starting from vanillin (3-methoxy-4-hydroxybenzaldehyde).

Ethylation of Vanillin

  • Vanillin is treated with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone under reflux (56°C, 12 hours).

  • The reaction mixture is filtered, concentrated, and purified via recrystallization from cyclohexane to yield 4-ethoxy-3-methoxybenzaldehyde .

Optimization Insights

  • Solvent Selection : Acetone outperforms DMF due to reduced side reactions.

  • Yield Enhancement : Excess ethyl bromide (1.5 equivalents) improves conversion to 92–95%.

Knoevenagel Condensation for Benzylidene Formation

The Z-configured benzylidene group is introduced via a base-catalyzed Knoevenagel condensation between the thiazolidinone and 4-ethoxy-3-methoxybenzaldehyde.

Reaction Mechanism and Conditions

  • The thiazolidinone (1.0 equivalent) and aldehyde (1.2 equivalents) are dissolved in glacial acetic acid .

  • Piperidine (5 mol%) is added as a catalyst, and the mixture is refluxed at 110°C for 8–10 hours.

  • The product is isolated by precipitation in ice-cold water and purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Stereochemical Control
The Z-isomer predominates (>95%) due to steric hindrance from the 3-methoxy group, which disfavors the E-configuration.

Comparative Analysis of Condensation Methods

CatalystSolventTemperature (°C)Z:E RatioYield (%)Source
PiperidineGlacial acetic acid11097:378
NaOHEthanol8085:1565

Amidation and Final Functionalization

The 3-hydroxybenzamide group is introduced via nucleophilic acyl substitution.

Acylation Protocol

  • The condensed intermediate (1.0 equivalent) is dissolved in dry dichloromethane (DCM).

  • 3-Hydroxybenzoyl chloride (1.1 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) are added under nitrogen atmosphere.

  • The reaction is stirred at room temperature for 6 hours, followed by quenching with saturated NaHCO₃.

Purification and Characterization

  • Recrystallization : Methanol/water (7:3) yields crystals with >99% purity.

  • Analytical Data :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J = 15.6 Hz, 1H, CH=), 7.84–6.72 (m, 7H, aromatic), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.91 (s, 3H, OCH₃).

    • HRMS : m/z calc. for C₂₁H₁₈N₂O₅S₂ [M+H]⁺: 459.0789; found: 459.0793.

Synthesis Optimization and Scalability

Solvent and Catalytic Systems

  • Green Chemistry Approaches : Replacement of glacial acetic acid with PEG-400 reduces environmental impact while maintaining yields (72–75%).

  • Microwave Assistance : Condensation time reduced to 30 minutes at 150°C with comparable Z-selectivity.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Pilot studies demonstrate 85% yield at 1 kg/batch using tubular reactors with immobilized piperidine catalysts.

Analytical and Regulatory Considerations

Purity Standards

  • HPLC : >99.5% purity achieved using a C18 column (MeCN/H₂O 55:45, 1.0 mL/min).

  • ICH Guidelines : Residual solvents (e.g., DCM) controlled to <10 ppm via GC-MS .

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Scientific Research Applications

N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Benzylidene Ring Modifications :

  • The 3-methoxy group contributes to electronic effects, stabilizing the benzylidene moiety .
  • 4-Hydroxy-3-methoxybenzylidene () : The hydroxyl group enhances hydrogen bonding but reduces stability under acidic conditions compared to the ethoxy group in the target .

Thiazolidinone Ring Modifications:

  • 3-Hydroxybenzamide (Target Compound) : The hydroxyl group facilitates strong hydrogen bonding, which is absent in analogs like N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide (). Sulfonamide substituents exhibit higher acidity but weaker hydrogen-bonding capacity .
  • 2-Nitrobenzamide (): The nitro group is electron-withdrawing, decreasing electron density on the thiazolidinone ring and altering reactivity compared to the target’s electron-donating hydroxy group .
Spectral and Physical Properties
Compound Key IR Peaks (cm⁻¹) Key NMR Signals (δ, ppm) Melting Point (°C)
Target Compound 1670 (C=O), 1250 (C-O ether) 7.2–7.8 (Ar-H), 4.1 (OCH₂CH₃) Not reported
N-(5-isoxazol-5-yl-...) () 1606 (C=O) 7.36–7.72 (Ar-H), 7.95 (isoxazole-H) 160
2-Chloro-N-...benzamide () 1719 (C=O) 7.46–8.32 (Ar-H), 2.83 (CH₃) Not reported
2-Methylbenzamide () 1715 (C=O) 7.50–7.71 (Ar-H), 2.49 (CH₃) Not reported
  • The target’s IR spectrum confirms the thioxo (C=S) and carbonyl (C=O) groups, consistent with other rhodanine derivatives .
  • Aromatic proton signals in the NMR (δ 7.2–7.8 ppm) align with analogs in and , while the ethoxy group’s resonance at δ 4.1 ppm distinguishes it from methoxy-substituted compounds .

Biological Activity

N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and related case studies.

Structural Characteristics

The compound's structure can be described as follows:

  • Molecular Formula : C20H18N2O5S2
  • Molecular Weight : Approximately 402.44 g/mol
  • Key Functional Groups : Thiazolidine ring, benzamide moiety

This combination of structural elements is crucial for its interaction with biological targets.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. Compounds with similar thiazolidine structures have been shown to induce apoptosis in cancer cells through various pathways, including extrinsic and intrinsic signaling mechanisms .

Case Study: Anticancer Mechanisms

In a study involving thiazolidine derivatives, compounds were tested against several cancer cell lines, including HeLa and A549. The results demonstrated that these compounds could significantly inhibit cell proliferation, with some derivatives showing IC50 values lower than standard chemotherapeutic agents like irinotecan .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess antibacterial and antifungal activities, potentially outperforming traditional antibiotics in certain contexts.

Activity Type Comparison Reference
AntibacterialMore potent than ampicillin against Gram-positive bacteria
AntifungalSuperior antifungal activity compared to bifonazole and ketoconazole

The biological activity of this compound is thought to arise from its ability to interact with specific enzymes and receptors involved in critical metabolic pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes related to fatty acid metabolism and cell proliferation.
  • Receptor Interaction : It might bind to receptors that regulate cell growth and apoptosis.

Molecular Docking Studies

Molecular docking studies have indicated potential binding affinities of this compound with various biological targets. These studies provide insights into the molecular interactions that underpin its biological activity .

Comparative Analysis with Related Compounds

Several compounds share structural features or biological activities with this compound:

Compound Name Structural Features Biological Activity
2-Hydroxy-N-[5Z]-5-(4-hydroxy-3-methoxybenzylidene)-4-thioxo-thiazolidineSimilar thiazolidine structureAntimicrobial
5-(4-Hydroxyphenyl)-thiazolidineThiazolidine coreAnticancer
2-Thioxo-thiazolidine derivativesVariations in substituentsAntifungal

These comparisons highlight the unique properties of the target compound due to its specific substituents that enhance solubility and bioactivity.

Q & A

Q. What are the optimal synthetic routes for N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
  • Step 2 : Cyclization with chloroacetic acid or derivatives to construct the thiazolidinone ring.
  • Step 3 : Sulfonylation or benzamide coupling (e.g., using 3-hydroxybenzoyl chloride) to introduce the 3-hydroxybenzamide moiety.
    Optimization Tips :
  • Use polar aprotic solvents (e.g., DMF) for cyclization to enhance reactivity .
  • Control temperature (70–90°C) during condensation to avoid side reactions .
  • Purify intermediates via column chromatography to improve final yield (>60% reported in optimized protocols) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm Z-configuration of the benzylidene group and regiochemistry of substituents .
  • X-ray Crystallography : Resolves spatial arrangement, particularly the planarity of the thiazolidinone ring and dihedral angles between aromatic moieties .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₁₇N₂O₅S₂) and detects fragmentation patterns .
  • FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .

Q. What preliminary biological screening assays are recommended to evaluate its activity?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Anticancer Potential : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values. Thiazolidinones often show activity at 10–50 µM .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR) using fluorescence-based protocols .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?

  • Substituent Variation : Replace 4-ethoxy-3-methoxy groups with halogens (e.g., Cl, F) or bulkier alkoxy chains to enhance target binding .
  • Scaffold Hybridization : Fuse with quinoline (as in ) or coumarin moieties to improve intercalation with DNA/enzymes .
  • In Silico Guidance : Molecular docking against targets like COX-2 or tubulin to prioritize substituents with favorable binding energies (e.g., ΔG < -8 kcal/mol) .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation pathways .
  • Formulation Optimization : Use nanoencapsulation (e.g., liposomes) to enhance bioavailability, as thiazolidinones often suffer from poor solubility .
  • Pharmacodynamic Markers : Measure target engagement in vivo (e.g., TNF-α suppression in inflammation models) to validate mechanisms .

Q. How can the compound’s mechanism of action be elucidated against complex targets like protein kinases?

  • Kinase Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify primary targets.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring thermal stabilization of kinases in cell lysates .
  • RNA Sequencing : Compare transcriptomic profiles of treated vs. untreated cells to uncover downstream pathways (e.g., apoptosis, cell cycle arrest) .

Q. What analytical methods resolve contradictions in reported biological activities across studies?

  • Dose-Response Reproducibility : Validate IC₅₀ values across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Redox Activity Interference : Include controls for thiol-reactive compounds in assays (e.g., add glutathione to rule out false positives in antioxidant studies) .
  • Batch Consistency : Compare HPLC purity (>95%) and polymorphic forms (via PXRD) between studies to rule out impurity-driven effects .

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